molecular formula C17H16F3N3O2 B2794304 2-methyl-4-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034523-38-9

2-methyl-4-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2794304
CAS No.: 2034523-38-9
M. Wt: 351.329
InChI Key: CQPVCOGRLNWWOP-UHFFFAOYSA-N
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Description

2-methyl-4-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is an organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the trifluoromethyl phenyl methanone using catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methanone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The trifluoromethyl group and the pyrimidinyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, and catalysts like palladium or copper.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could be explored to develop new drugs.

Medicine

In medicine, the compound could be investigated for its therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-4-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyrrolidin-1-yl)phenyl)methanone: Lacks the trifluoromethyl and pyrimidinyl groups.

    (3-(Trifluoromethyl)phenyl)methanone: Lacks the pyrrolidine and pyrimidinyl groups.

    (3-((2-Methylpyrimidin-4-yl)oxy)phenyl)methanone: Lacks the pyrrolidine and trifluoromethyl groups.

Uniqueness

The presence of both the trifluoromethyl group and the pyrimidinyl group in 2-methyl-4-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c1-11-21-7-5-15(22-11)25-14-6-8-23(10-14)16(24)12-3-2-4-13(9-12)17(18,19)20/h2-5,7,9,14H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPVCOGRLNWWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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